![molecular formula C27H29N3O3 B386513 2-METHYL-N-(3-{N'-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE](/img/structure/B386513.png)
2-METHYL-N-(3-{N'-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pentoxyphenyl group and a hydrazinecarbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the pentoxyphenyl group through a series of coupling reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzamide core allows for substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specific product formation.
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted benzamides with varying functional groups.
Scientific Research Applications
2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{N’-[(Z)-[4-(HEXYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- N-(3-{N’-[(Z)-[4-(BUTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
Uniqueness
2-METHYL-N-(3-{N’-[(Z)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5g/mol |
IUPAC Name |
2-methyl-N-[3-[[(Z)-(4-pentoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c1-3-4-7-17-33-24-15-13-21(14-16-24)19-28-30-26(31)22-10-8-11-23(18-22)29-27(32)25-12-6-5-9-20(25)2/h5-6,8-16,18-19H,3-4,7,17H2,1-2H3,(H,29,32)(H,30,31)/b28-19- |
InChI Key |
CONZPPLWZMULCC-USHMODERSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


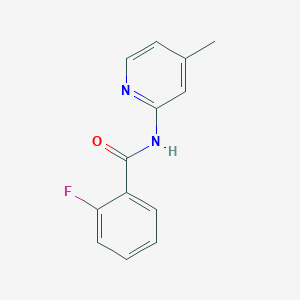
![1-{[(2-Bromo-4-methylphenyl)imino]methyl}-2-naphthyl acetate](/img/structure/B386432.png)
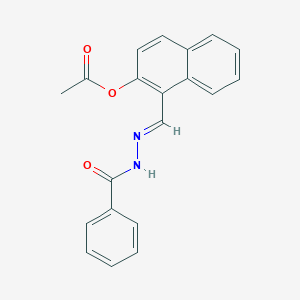
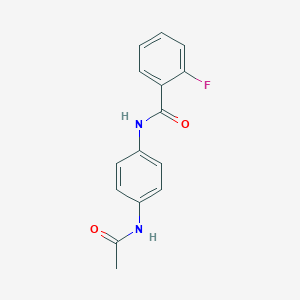
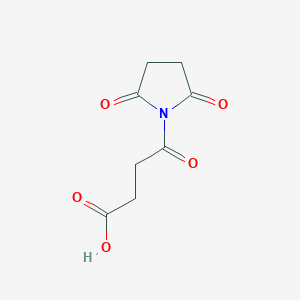
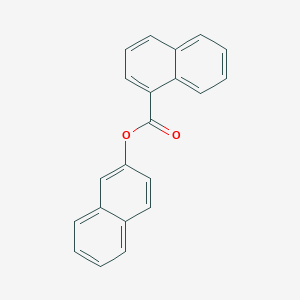
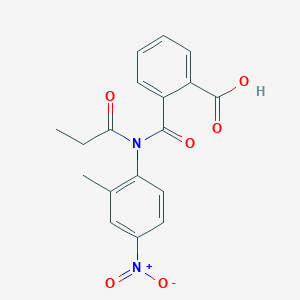
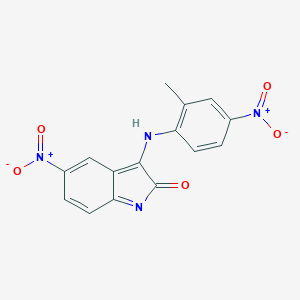
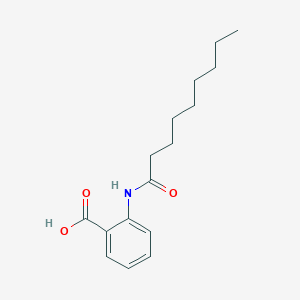
![2-{[3-({2-nitrophenyl}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]carbonyl}benzoic acid](/img/structure/B386447.png)
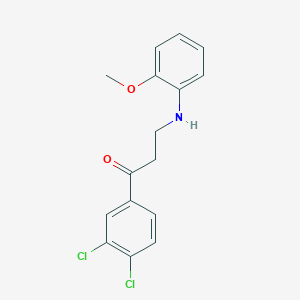
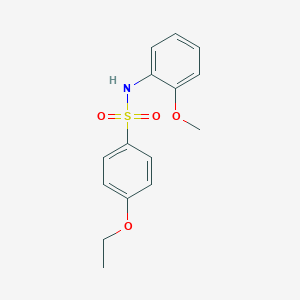

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B386452.png)
